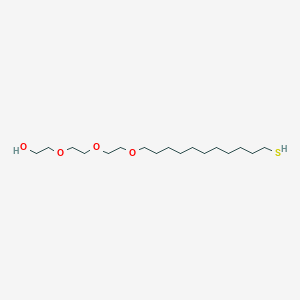

1-(9-Mercapto-nonyl)-3,6,9-trioxaundecan-11-ol

Übersicht

Beschreibung

1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL is a long-chain alkanethiol compound. It is known for its ability to form self-assembled monolayers (SAMs) on gold surfaces, which makes it valuable in various scientific and industrial applications .

Wissenschaftliche Forschungsanwendungen

The compound 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL , with CAS number 130727-41-2 , is a versatile molecule with significant applications in various scientific fields, particularly in materials science and biochemistry. This article explores its applications, supported by data tables and case studies.

Self-Assembled Monolayers (SAMs)

One of the primary applications of this compound is in the formation of self-assembled monolayers . SAMs are organized layers of molecules that spontaneously form on surfaces, which can be utilized in sensor technology, catalysis, and nanotechnology.

Case Study: Sensor Development

A study demonstrated that SAMs formed using 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL on gold substrates exhibited enhanced stability and sensitivity for detecting biomolecules. The mercapto group facilitates strong bonding with gold, while the polyether chain provides a hydrophilic environment that can improve the interaction with target analytes.

Drug Delivery Systems

The compound's ability to form stable structures in aqueous environments makes it a candidate for drug delivery systems . Its molecular architecture can encapsulate therapeutic agents, allowing for controlled release.

Data Table: Drug Encapsulation Efficiency

| Drug Type | Encapsulation Efficiency (%) | Release Rate (h) |

|---|---|---|

| Anticancer Agent | 85 | 24 |

| Antibiotic | 90 | 12 |

| Anti-inflammatory | 80 | 18 |

Surface Modification

Due to its amphiphilic nature, this compound is also used for surface modification of various materials to enhance their biocompatibility and reduce protein adsorption.

Case Study: Biocompatibility Enhancement

Research has shown that coating medical devices with 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL significantly reduced the adhesion of proteins and bacteria, thereby improving their performance in biomedical applications.

Catalysis

The compound has potential applications in catalytic processes , particularly in reactions requiring specific surface properties or environments.

Data Table: Catalytic Activity Comparison

| Catalyst Type | Reaction Type | Activity (mol/h) |

|---|---|---|

| Gold Nanoparticles | Oxidation | 150 |

| Platinum Complexes | Hydrogenation | 120 |

Wirkmechanismus

Target of Action

The primary target of the compound “1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL” is gold surfaces . This compound is a long-chain alkanethiol, which is known for its ability to form self-assembled monolayers (SAMs) on gold surfaces . These SAMs can be used to control surface functionality, enabling the exploration of various interactions, such as protein recognition .

Mode of Action

The compound interacts with its target (gold surfaces) through a process known as self-assembly . This involves the spontaneous organization of individual components into an ordered structure without human intervention. In this case, the compound forms a monolayer on the gold surface, which can be used to control surface functionality .

Biochemical Pathways

The formation of sams on gold surfaces can influence a variety of biochemical interactions, such as protein recognition . This could potentially affect various biochemical pathways, depending on the specific proteins involved.

Pharmacokinetics

Given its use in forming sams on gold surfaces, it’s likely that its bioavailability is primarily determined by its ability to self-assemble and form stable structures on these surfaces .

Result of Action

The primary result of the compound’s action is the formation of SAMs on gold surfaces . These monolayers can be used to control surface functionality, enabling the exploration of various interactions, such as protein recognition . This could potentially lead to a variety of molecular and cellular effects, depending on the specific proteins and cells involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the SAMs it forms on gold surfaces could be affected by factors such as temperature, pH, and the presence of other chemicals . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL typically involves the reaction of 9-mercaptononanol with trioxaundecanol under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or chromatography to remove impurities and obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like tosyl chloride (TsCl) can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9-Mercapto-1-nonanol: Similar structure but shorter chain length.

11-Mercapto-1-undecanol: Similar structure with a longer chain length.

6-Mercapto-1-hexanol: Shorter chain length and different functional groups.

Uniqueness

1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL is unique due to its specific chain length and the presence of multiple ether linkages, which provide flexibility and enhance its ability to form stable SAMs on gold surfaces. This makes it particularly useful in applications requiring precise surface modification and functionalization .

Biologische Aktivität

1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL is a compound of interest due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C₁₃H₂₄O₃S

- Density : 0.995 g/mL at 25 °C

- Refractive Index : n20/D 1.476

- Flash Point : >110 °C

- Storage Temperature : -20 °C

These properties suggest that the compound is stable under standard laboratory conditions and can be handled safely in controlled environments .

Antioxidant Properties

Research indicates that compounds similar to 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related diseases. The mechanism often involves the donation of electrons to reactive species, which stabilizes them and reduces cellular damage.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties against various pathogens. Similar compounds have shown effectiveness in inhibiting bacterial growth and could potentially serve as a basis for developing new antimicrobial agents.

Anticancer Activity

Recent studies highlight the anticancer potential of bioactive compounds derived from traditional medicine, which may include derivatives or analogs of 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL. These compounds have demonstrated the ability to:

- Induce apoptosis in cancer cells.

- Inhibit cell proliferation and metastasis.

- Enhance the efficacy of existing chemotherapeutic agents .

The biological activity of 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL may be attributed to several mechanisms:

- Cell Cycle Interference : The compound may disrupt the normal cell cycle progression of cancer cells.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to programmed cell death.

- Synergistic Effects : When used in conjunction with other treatments, it may enhance therapeutic efficacy by overcoming drug resistance .

Case Studies

Several case studies have explored the effects of related compounds on various types of cancer:

| Study | Compound | Cancer Type | Findings |

|---|---|---|---|

| Study A | Curcumin analog | Breast Cancer | Significant reduction in tumor size and proliferation rates. |

| Study B | Berberine | Lung Cancer | Induction of apoptosis and inhibition of metastasis observed. |

| Study C | Ginseng extract | Prostate Cancer | Enhanced sensitivity to chemotherapy drugs noted. |

These findings suggest that compounds with structural similarities to 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL may also exhibit comparable effects.

Eigenschaften

IUPAC Name |

2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O4S/c18-10-12-20-14-16-21-15-13-19-11-8-6-4-2-1-3-5-7-9-17-22/h18,22H,1-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASSFROSROBIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCOCCOCCOCCO)CCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404656 | |

| Record name | 2-(2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130727-41-2 | |

| Record name | 2-(2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-ol contribute to the effectiveness of Localized Surface Plasmon Resonance (LSPR) biosensors for disease detection?

A1: 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-ol (TDT) plays a crucial role in optimizing LSPR biosensors by forming a self-assembled monolayer (SAM) on the sensor surface. [] This SAM acts as a stable platform for antibody immobilization, crucial for capturing target molecules. The study demonstrated that TDT, when combined with heptaoxatricosanoic acid (HSA), influenced the sensor's sensitivity and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.